Methyl 4-cyano-2-methoxybenzoate
Overview
Description
Methyl 4-cyano-2-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is characterized by a cyano group (-CN) and a methoxy group (-OCH3) attached to a benzoate ester. This compound is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-methoxybenzoate can be synthesized through the cyanation of methyl 2-methoxybenzoate. The reaction typically involves the use of a cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the cyano group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyano-2-methoxybenzoic acid.
Reduction: Formation of 4-amino-2-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyano-2-methoxybenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-cyano-2-methoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but lacks the methoxy group.
Methyl 2-methoxybenzoate: Similar structure but lacks the cyano group.
4-cyano-2-methoxybenzoic acid: Similar structure but has a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 4-cyano-2-methoxybenzoate is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
methyl 4-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCISGMVSHCQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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